molecular formula C18H14BrN3O5S2 B2824327 4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 2-bromobenzoate CAS No. 896018-50-1

4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 2-bromobenzoate

Cat. No.: B2824327
CAS No.: 896018-50-1
M. Wt: 496.35
InChI Key: GZHPZSYHYJTUJP-UHFFFAOYSA-N
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Description

This compound features a pyran-4-one core substituted with a thioether-linked 5-propionamido-1,3,4-thiadiazole moiety and a 2-bromobenzoate ester.

Properties

IUPAC Name

[4-oxo-6-[[5-(propanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]pyran-3-yl] 2-bromobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrN3O5S2/c1-2-15(24)20-17-21-22-18(29-17)28-9-10-7-13(23)14(8-26-10)27-16(25)11-5-3-4-6-12(11)19/h3-8H,2,9H2,1H3,(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZHPZSYHYJTUJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 2-bromobenzoate is a complex organic molecule featuring a unique structural arrangement that combines a pyran ring with a thiadiazole moiety. This combination is significant due to the diverse biological activities associated with these functional groups. The compound's molecular formula is C21H20N3O6S2C_{21}H_{20}N_3O_6S_2 with a molecular weight of approximately 509.98 g/mol.

Structural Characteristics

The structural elements of this compound contribute to its biological activity:

Structural Feature Description Biological Activity
Thiadiazole Ring Contains nitrogen and sulfur atomsAntimicrobial, anti-inflammatory
Pyran Ring Fused heterocyclic structureAntifungal, anticancer
Benzoate Moiety Ester functionalityDiverse biological effects

The presence of these functional groups suggests potential interactions with various biological targets, making the compound an interesting subject for medicinal chemistry research.

Antimicrobial Properties

Research indicates that derivatives containing thiadiazole rings often exhibit significant antimicrobial activity. The compound has shown promising results in inhibiting the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. Preliminary studies suggest that modifications on the thiadiazole and pyran rings can enhance the interaction strength and specificity towards these pathogens .

Antitumor Activity

Preliminary investigations into the antitumor properties of this compound have yielded encouraging results. In vitro assays have demonstrated that it may inhibit the proliferation of cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest. Further studies are required to elucidate the exact pathways involved .

Enzyme Inhibition

The compound's ability to inhibit specific enzymes has been explored, particularly acetylcholinesterase (AChE) and urease. Initial findings indicate moderate to strong inhibitory activities against these enzymes, which are crucial in various biochemical pathways related to neurodegenerative diseases and urinary disorders .

Case Studies and Research Findings

  • Antibacterial Screening : A study evaluated the antibacterial efficacy of synthesized compounds similar to this compound against multiple bacterial strains. The results indicated that compounds exhibited varying degrees of activity, with some achieving IC50 values significantly lower than established antibiotics .
  • Docking Studies : Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets. These studies suggested that the structural modifications could lead to enhanced binding interactions with target proteins, potentially improving therapeutic efficacy .
  • In Vivo Studies : While in vitro results are promising, comprehensive in vivo studies are essential to evaluate the pharmacokinetics and overall therapeutic potential of this compound. Future research will focus on animal models to assess efficacy and safety profiles .

Comparison with Similar Compounds

Research Implications and Gaps

  • The target compound’s 2-bromobenzoate group may confer distinct electronic or steric properties compared to ML221’s nitro group, warranting experimental validation of APJ activity.
  • The thiadiazole-propionamido moiety could enhance solubility or metabolic stability relative to pyrimidine-based analogs, but this remains speculative without pharmacokinetic data.
  • Further SAR studies should explore substitutions at the thiadiazole and benzoate positions to optimize potency and selectivity .

Q & A

Q. What are the critical steps in synthesizing 4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 2-bromobenzoate, and how are reaction conditions optimized?

The synthesis involves multi-step organic reactions:

Thiadiazole-thiol intermediate preparation : React 5-propionamido-1,3,4-thiadiazol-2-thiol with a brominated methylating agent (e.g., methyl bromide) under basic conditions (pH 8–10) to form the thioether linkage .

Pyran-ester coupling : Condense the thiadiazole intermediate with 4-oxo-4H-pyran-3-yl 2-bromobenzoate via nucleophilic substitution. Use anhydrous DMF as a solvent at 60–70°C for 12–16 hours .

Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) and recrystallization (ethanol/water) to achieve >95% purity .

Q. Key optimization parameters :

  • Temperature control to prevent ester hydrolysis.
  • Catalyst selection (e.g., DMAP for ester activation) to enhance coupling efficiency .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what structural features do they confirm?

  • NMR (¹H/¹³C) : Confirms substituent positions (e.g., pyran C=O at ~170 ppm, thiadiazole protons at δ 7.2–7.5 ppm) .
  • IR spectroscopy : Detects functional groups (ester C=O at ~1720 cm⁻¹, thiadiazole C=N at 1650 cm⁻¹) .
  • Mass spectrometry (HRMS) : Validates molecular weight (expected m/z: ~520–530) and fragmentation patterns (e.g., loss of bromobenzoate moiety) .

Advanced Research Questions

Q. How does the bromobenzoate substituent influence the compound’s bioactivity compared to analogs with chlorine or fluorine substituents?

Experimental design for SAR analysis :

Synthesize analogs : Replace 2-bromobenzoate with 2-chloro- or 2-fluorobenzoate groups .

Assay bioactivity : Test against target enzymes (e.g., kinases) using fluorescence polarization or SPR.

Q. Data interpretation :

  • Electron-withdrawing effects : Bromine’s larger atomic radius may enhance π-stacking with aromatic residues in enzyme active sites vs. smaller halogens .
  • Hydrophobicity : LogP increases with bromine (estimated ~3.1 vs. ~2.7 for fluorine), potentially improving membrane permeability .

Q. How can researchers resolve contradictions in reported bioactivity data for thiadiazole-pyran hybrids?

Case study : If one study reports anticancer activity (IC₅₀ = 10 µM) while another shows no effect:

Validate assay conditions : Check cell line specificity (e.g., HeLa vs. MCF-7) and incubation time .

Assess solubility : Use DLS to confirm compound aggregation in media (common for hydrophobic esters) .

Control experiments : Test metabolite stability (e.g., esterase-mediated hydrolysis) via HPLC .

Q. What in silico strategies predict the compound’s drug-likeness and target interactions?

Methodology :

Molecular docking (AutoDock Vina) : Screen against PDB targets (e.g., COX-2, EGFR) using the bromobenzoate group as a pharmacophore .

ADMET prediction (SwissADME) :

  • Lipinski’s rule : MW < 500, LogP < 5 (predicted compliant) .
  • CYP450 inhibition risk : High due to thiadiazole’s electron-rich structure .

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